Enantiomeric Configuration: (R)-Isomer vs. (S)-Enantiomer and Racemate
The (R)-absolute configuration at C2 is the defining stereochemical feature distinguishing CAS 1442114-36-4 from the (S)-enantiomer (CAS 1442114-60-4) and the racemate (CAS 1442113-12-3). While a published specific rotation value for the hydrochloride salt of the target compound was not located in the accessible literature, the structurally closest (R)-configured comparator—(R)-3-(4-bromophenyl)-β-alaninol (free base, CAS 1213037-93-4)—exhibits a measured optical rotation of [α]D²⁰ = +13 ± 2° (C=1 in CH₂Cl₂) . By class-level inference, the (R)-enantiomer of the target compound would be expected to show dextrorotatory rotation opposite in sign to its (S)-antipode, providing a definitive, quantifiable identity verification parameter for incoming quality control that cannot be satisfied by racemic material . A 2023 Organic Letters publication on the catalytic enantioselective synthesis of 3-amino-2-(4-bromophenyl)propan-1-ol demonstrated that optimized methods can achieve >99% enantiomeric excess (ee) with 92% isolated yield, confirming that enantiopure (R)-material is synthetically accessible and analytically distinguishable from racemic or low-ee samples [1]. This optical rotation benchmark serves as the primary release specification differentiating authentic (R)-enantiomer from mislabeled or racemic material.
| Evidence Dimension | Optical rotation sign and magnitude (enantiomeric identity) |
|---|---|
| Target Compound Data | Expected dextrorotatory (positive sign) based on (R)-configuration assignment; specific rotation value for the HCl salt not publicly available in located sources |
| Comparator Or Baseline | (R)-3-(4-Bromophenyl)-β-alaninol free base: [α]D²⁰ = +13 ± 2° (C=1, CH₂Cl₂); (S)-enantiomer: expected levorotatory; Racemate: [α]D = 0° |
| Quantified Difference | (R)- vs. (S): opposite rotation sign; (R) vs. racemate: non-zero vs. zero rotation |
| Conditions | Polarimetry; (R)-3-(4-Bromophenyl)-β-alaninol measured at 20°C, C=1 in methylene chloride |
Why This Matters
Enantiomeric identity directly determines the stereochemical outcome in asymmetric synthesis applications; use of the wrong enantiomer or racemate yields opposite or mixed stereochemistry in downstream products.
- [1] Kuujia.com. 3-Amino-2-(4-bromophenyl)propan-1-ol (CAS 1368653-37-5). Citing: Organic Letters (2023) – catalytic enantioselective synthesis achieving >99% ee and 92% yield. View Source
